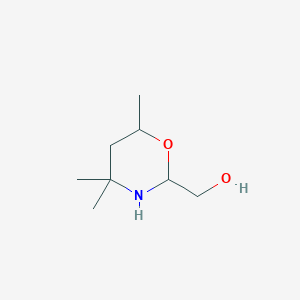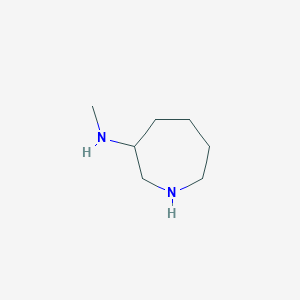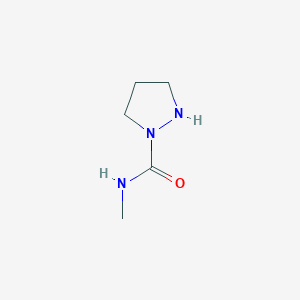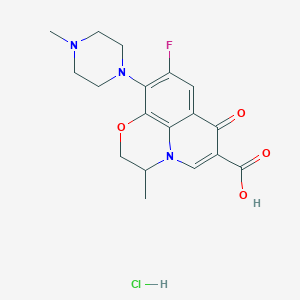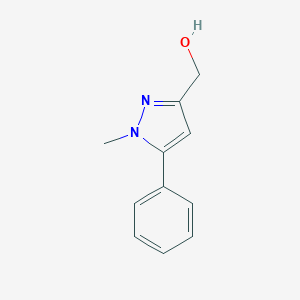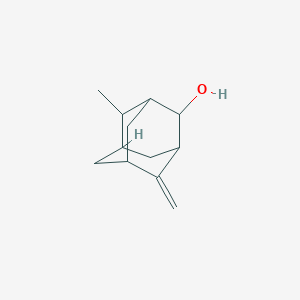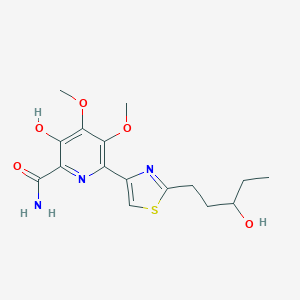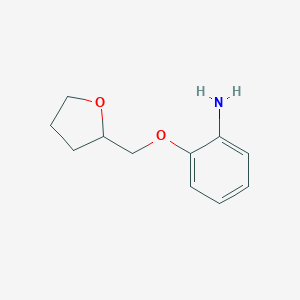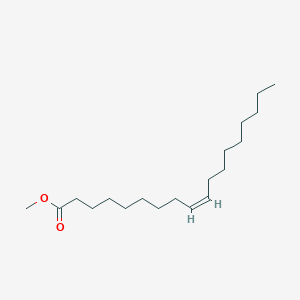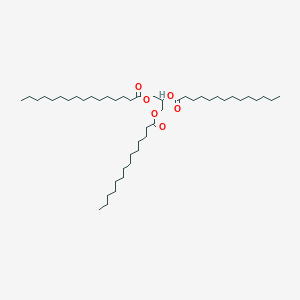
1,2-二肉豆蔻酰-3-棕榈酰-消旋甘油
描述
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a triacylglycerol that contains myristic acid and palmitic acid. It is a synthetic compound often used in scientific research for its unique properties and applications. The compound has a molecular formula of C47H90O6 and a molecular weight of 751.21 g/mol .
科学研究应用
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound in studies of lipid oxidation and hydrolysis.
Biology: Employed in the study of lipid metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and food products as an emulsifier and stabilizer.
作用机制
Target of Action
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (DMPG) is a type of triacylglycerol that contains myristic acid and palmitic acid . It is predominantly present in the gram-positive bacterial membranes and comprises two chains . The primary targets of DMPG are the bio-membranes in the brain .
Mode of Action
DMPG interacts with its targets by effectively distributing on the membranes of axons, as well as dendritic and myelin sheaths . The attachment of DMPG to bio-membranes in the brain could result from similar phospholipid structures of DMPG and the membranes .
Biochemical Pathways
It is known that dmpg is a component of bacterial membranes and can mimic these membranes when combined with zwitterionic phospholipids . This suggests that DMPG may play a role in the functioning and integrity of these membranes.
Pharmacokinetics
It is soluble in chloroform at 50 mg/ml, forming a clear, colorless solution . This suggests that DMPG may have good bioavailability due to its solubility.
Result of Action
The molecular and cellular effects of DMPG’s action primarily involve its interaction with bio-membranes in the brain . By attaching to these membranes, DMPG may influence their function and integrity .
Action Environment
The action of DMPG can be influenced by environmental factors such as temperature. For instance, DMPG should be stored at a temperature of -20°C . This suggests that the action, efficacy, and stability of DMPG may be sensitive to temperature changes.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and palmitic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield myristic acid, palmitic acid, and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or lipases are commonly used.
Major Products
Oxidation: Myristic acid, palmitic acid, and glycerol.
Hydrolysis: Myristic acid, palmitic acid, and glycerol.
Transesterification: Various triacylglycerols depending on the alcohol used.
相似化合物的比较
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Another triacylglycerol with similar fatty acid composition but different functional groups.
1,2-Dimyristoyl-3-palmitoyl-sn-glycerol: Similar structure but different stereochemistry.
1,2-Dimyristoyl-3-stearoyl-rac-glycerol: Contains stearic acid instead of palmitic acid.
Uniqueness
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is unique due to its specific combination of myristic acid and palmitic acid, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes and serve as a substrate for lipases makes it particularly valuable in biochemical and pharmaceutical research .
属性
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRERGJDVUTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394142 | |
| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60138-13-8 | |
| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
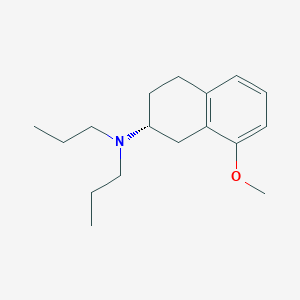
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
